(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-[(2Z)-5-METHOXY-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a benzothiazole and thiazolidinone moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2Z)-5-METHOXY-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with α-haloketones to form benzothiazole intermediates, followed by cyclization with thiosemicarbazide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(2Z)-5-METHOXY-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
5-[(2Z)-5-METHOXY-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[(2Z)-5-METHOXY-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole moieties.
Thiazolidinone derivatives: Compounds with similar thiazolidinone structures.
Uniqueness
5-[(2Z)-5-METHOXY-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combined benzothiazole and thiazolidinone moieties, which confer specific chemical and biological properties not found in simpler analogs. This dual structure allows for a broader range of interactions and applications in various fields.
Properties
Molecular Formula |
C12H10N2O2S3 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10N2O2S3/c1-14-7-5-6(16-2)3-4-8(7)18-11(14)9-10(15)13-12(17)19-9/h3-5H,1-2H3,(H,13,15,17)/b11-9- |
InChI Key |
LMWHWYDHFPFBDM-LUAWRHEFSA-N |
Isomeric SMILES |
CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)NC(=S)S3 |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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